Ethyl 2-(3-chloropyridin-2-yl)acetate
Overview
Description
Ethyl 2-(3-chloropyridin-2-yl)acetate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-chloropyridin-2-yl)acetate can be synthesized through several methods. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-chloropyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
Ethyl 2-(3-chloropyridin-2-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-(3-chloropyridin-2-yl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 2-(3-chloropyridin-2-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(6-chloropyridin-2-yl)acetate: Similar structure but with the chlorine atom at a different position on the pyridine ring.
Ethyl 2-(2-chloropyridin-3-yl)acetate: Another isomer with the chlorine atom at a different position.
Ethyl 2-(5-chloropyridin-2-yl)acetate: Similar compound with the chlorine atom at the 5-position
Biological Activity
Ethyl 2-(3-chloropyridin-2-yl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and related fields.
- Molecular Formula : C₉H₁₀ClN₁O₂
- Molecular Weight : 199.63 g/mol
- Structure : The compound features a pyridine ring substituted with a chlorine atom at the 3-position and an ethyl acetate moiety.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Direct Chlorination : Chlorination of pyridine derivatives followed by esterification.
- Nucleophilic Substitution : Reaction of 3-chloropyridine with ethyl acetate in the presence of a base.
These methods emphasize efficiency and yield, often resulting in high conversion rates while minimizing waste.
Pharmacological Properties
Research has indicated that this compound exhibits several pharmacological activities:
- Cognitive Enhancement : Animal studies suggest that derivatives of this compound can enhance learning and memory abilities, indicating potential applications in cognitive therapies.
- Antifungal Activity : Some derivatives have demonstrated antifungal properties against pathogens like Sclerotinia sclerotiorum and Phytophthora infestans, showcasing its utility in agriculture as a fungicide .
- Enzyme Interaction : The compound acts as a substrate for cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction raises concerns about potential drug-drug interactions.
Toxicity and Safety
This compound is classified as an irritant. Safety data indicates that it should be handled with care to avoid skin and eye contact .
Case Study 1: Cognitive Enhancement
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on cognitive functions in rodent models. The results showed significant improvements in memory retention and learning tasks compared to control groups, suggesting its potential as a therapeutic agent for cognitive impairments.
Case Study 2: Antifungal Efficacy
A separate study focused on the antifungal properties of derivatives similar to this compound. The compounds were tested against various fungal strains, revealing high efficacy rates, particularly at low concentrations. The study concluded that these compounds could serve as environmentally friendly alternatives to traditional fungicides .
Comparative Analysis with Similar Compounds
Compound Name | CAS Number | Key Features |
---|---|---|
Ethyl 2-(6-chloropyridin-2-yl)acetate | 174666-22-9 | Similar structure with different chlorination |
Methyl 2-(6-chloropyridin-2-yl)acetate | 161807-18-7 | Variation in alkyl group affecting reactivity |
Ethyl 2-(3-bromopyridin-4-yl)acetate | 174666-22-X | Bromine substitution influencing biological activity |
Properties
IUPAC Name |
ethyl 2-(3-chloropyridin-2-yl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-8-7(10)4-3-5-11-8/h3-5H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDBHEBSACWSHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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